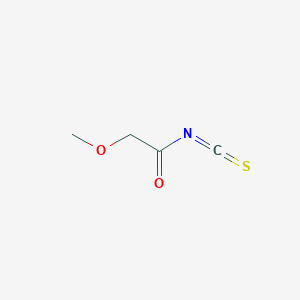

Methoxyacetyl isothiocyanate

Description

Contextualization of Isothiocyanates within Modern Chemical Synthesis

Isothiocyanates, organic compounds featuring the –N=C=S functional group, are a cornerstone of modern chemical synthesis. wikipedia.org This class of compounds is noted for its versatile reactivity, acting as pivotal building blocks in the construction of a wide array of nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.net Many isothiocyanates occur naturally, famously in cruciferous vegetables like broccoli and mustard, where they contribute to the characteristic pungent flavor. wikipedia.orgfoodandnutritionjournal.org In synthetic chemistry, their utility stems from the electrophilic nature of the central carbon atom, which readily undergoes attack by nucleophiles. wikipedia.org This reactivity has been harnessed to produce a multitude of organic structures, particularly in the development of pharmaceuticals and agrochemicals. foodandnutritionjournal.org The synthesis of isothiocyanates has been a subject of extensive research, with numerous methods developed over the past century to access these valuable synthons. wikipedia.org

The Unique Significance of Methoxyacetyl Isothiocyanate in Organic Chemistry

This compound, which incorporates both an acyl group and an ether linkage, stands as a compound of particular interest within the broader family of isothiocyanates. As an acyl isothiocyanate, it possesses a unique reactivity profile conferred by the presence of the carbonyl group adjacent to the isothiocyanate functionality. researchgate.netarkat-usa.org This arrangement creates multiple reactive sites within the molecule: the electrophilic carbon of the isothiocyanate group and the electrophilic carbon of the carbonyl group, as well as the nucleophilic nitrogen atom. arkat-usa.org This trifecta of reactivity allows for diverse transformations, including addition and cyclization reactions, making it a potentially powerful tool for constructing complex heterocyclic systems. arkat-usa.orgtandfonline.com The methoxy (B1213986) group introduces an additional layer of functionality, potentially influencing the compound's solubility, stability, and interaction with other molecules. While not as extensively studied as simpler alkyl or aryl isothiocyanates, the unique structural features of this compound suggest significant potential for novel applications in synthetic and medicinal chemistry.

Scope and Research Trajectories for this compound Studies

Currently, dedicated research focusing solely on this compound is limited. However, the well-documented chemistry of acyl isothiocyanates provides a clear roadmap for future investigations. researchgate.netresearchgate.netarkat-usa.org A primary research trajectory involves the exploration of its synthesis and purification. The most common method for preparing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate (B1210189) salt. arkat-usa.orgwikipedia.org Therefore, a logical synthetic route to this compound is the reaction of methoxyacetyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate. arkat-usa.orgwikipedia.org

Further research would logically extend to a thorough investigation of its reactivity with various nucleophiles to synthesize novel heterocyclic compounds. tandfonline.com Given that acetyl isothiocyanate has been shown to be an effective thiocyanate transfer agent, exploring similar capabilities for this compound would be a valuable area of study. acs.org Detailed spectroscopic and structural characterization is also a critical research avenue to fully understand its chemical properties. Finally, exploring its potential applications, for instance in the synthesis of biologically active molecules, represents a significant future research direction.

Physicochemical and Spectroscopic Data

The following tables provide key physicochemical and predicted spectroscopic data for this compound. Experimental data for this specific compound is not widely available; therefore, some values are based on data for analogous compounds and theoretical calculations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H5NO2S |

| Molecular Weight | 131.15 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Predicted to be higher than Methoxyacetyl chloride (112-113 °C) sigmaaldrich.com |

| Solubility | Predicted to be soluble in common organic solvents like acetone, ether, and chloroform (B151607) nih.gov |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| FT-IR | Strong, broad absorption band around 2000-2100 cm⁻¹ (asymmetric N=C=S stretch). Strong absorption band around 1700-1750 cm⁻¹ (C=O stretch). C-O-C stretching vibrations around 1100 cm⁻¹. |

| ¹H-NMR | Singlet around 3.4 ppm (methoxy protons, -OCH₃). Singlet around 4.2 ppm (methylene protons, -CH₂-). |

| ¹³C-NMR | Signal around 130-140 ppm (isothiocyanate carbon, -N=C=S). Signal around 165-175 ppm (carbonyl carbon, -C=O). Signal around 70-80 ppm (methylene carbon, -CH₂-). Signal around 55-65 ppm (methoxy carbon, -OCH₃). |

Structure

2D Structure

3D Structure

Properties

CAS No. |

113574-80-4 |

|---|---|

Molecular Formula |

C4H5NO2S |

Molecular Weight |

131.16 g/mol |

IUPAC Name |

2-methoxyacetyl isothiocyanate |

InChI |

InChI=1S/C4H5NO2S/c1-7-2-4(6)5-3-8/h2H2,1H3 |

InChI Key |

SULPRORDFCXMAO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)N=C=S |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations Involving Methoxyacetyl Isothiocyanate

Nucleophilic Addition Pathways at the Isothiocyanate Carbon

The principal mode of reactivity for methoxyacetyl isothiocyanate involves the nucleophilic addition to the central carbon atom of the isothiocyanate (-N=C=S) group. This carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the acyl group. This reactivity allows for the formation of a wide array of adducts. arkat-usa.org

This compound readily reacts with nucleophiles centered on nitrogen, oxygen, and sulfur atoms. These reactions are fundamental to its use in constructing larger, functionalized molecules.

Nitrogen Nucleophiles: The reaction with primary and secondary amines is one of the most common and efficient transformations of isothiocyanates. researchgate.net The nucleophilic nitrogen atom of the amine attacks the electrophilic isothiocyanate carbon, leading to the formation of a stable N,N'-disubstituted thiourea (B124793) derivative. This reaction is typically high-yielding and proceeds readily, often at room temperature. mdpi.com Ammonia can also be used, yielding a monosubstituted thiourea. nih.govorgsyn.org The general reaction is a cornerstone for creating diverse libraries of thiourea compounds. mdpi.com

Oxygen Nucleophiles: Alcohols and other oxygen-based nucleophiles can add to the isothiocyanate group to form O-alkyl thiocarbamates. beilstein-journals.orgnih.gov The reaction proceeds via the attack of the alcoholic oxygen on the isothiocyanate carbon. Studies have shown that the reaction of isothiocyanates with long-chain alcohols can exclusively yield thiocarbamates, whereas reactions with shorter-chain alcohols may also produce symmetrical 1,3-disubstituted thioureas as side products. nih.gov

Sulfur Nucleophiles: Thiols react with isothiocyanates to yield dithiocarbamates. nih.gov This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the isothiocyanate carbon. A notable characteristic of this reaction is its reversibility. nih.gov This allows the dithiocarbamate (B8719985) adduct to act as a transport form of the isothiocyanate, capable of transferring the thiocarbamoyl group to other thiol molecules in a process known as transthiocarbamoylation. nih.gov

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | General Product Structure |

|---|---|---|---|

| Nitrogen (N-) | Primary/Secondary Amine (R₂NH) | Thiourea | R-NH-C(=S)-NR₂ |

| Oxygen (O-) | Alcohol (R'OH) | Thiocarbamate | R-NH-C(=S)-OR' |

| Sulfur (S-) | Thiol (R'SH) | Dithiocarbamate | R-NH-C(=S)-SR' |

The electrophilic carbon of this compound is also susceptible to attack by carbon-based nucleophiles, such as enolates. Enolates are powerful nucleophiles generated by the deprotonation of a carbonyl compound at the α-carbon. bham.ac.ukucsb.edu In their reaction with isothiocyanates, the α-carbon of the enolate typically attacks the isothiocyanate carbon. wikipedia.org This C-C bond-forming reaction provides a route to β-ketothioamides. Enolates are considered ambident nucleophiles, meaning they can react at either the carbon or oxygen atom. libretexts.org However, reaction with a soft electrophile like the carbon of an isothiocyanate generally favors attack at the soft carbon center of the enolate. bham.ac.uk

Cycloaddition Reactions of the Isothiocyanate Moiety

The heterocumulene structure of the isothiocyanate group allows it to participate in cycloaddition reactions, serving as a valuable precursor for the synthesis of various heterocyclic systems. mdpi.com Acyl isothiocyanates, in particular, are known to undergo these transformations to form five- and six-membered rings. arkat-usa.org These reactions can occur through different pathways, such as [3+2] and [2+2] cycloadditions, depending on the reaction partner. uchicago.edulibretexts.org In a [3+2] dipolar cycloaddition, the isothiocyanate can react with a 1,3-dipole to form a five-membered heterocyclic ring. libretexts.org These cycloaddition pathways expand the synthetic utility of this compound beyond simple nucleophilic additions, enabling direct access to complex cyclic structures.

Reductive Processes of the Isothiocyanate Functional Group

The isothiocyanate functional group can undergo reduction to form thioformamides. A highly chemoselective method for this transformation involves the use of the Schwartz reagent, which is generated in situ from zirconocene (B1252598) chloride hydride. rsc.org This partial reduction is efficient and demonstrates high functional group tolerance, leaving sensitive groups such as esters—like the methoxyacetyl group—unaffected. rsc.org The reaction proceeds via the straightforward addition of a hydride ion to the highly electrophilic isothiocyanate carbon. rsc.org Electrochemical methods have also been shown to reduce isothiocyanates to the corresponding thioformamides. wikipedia.org

Applications as Building Blocks in Complex Molecule Synthesis

The predictable and versatile reactivity of this compound makes it a valuable building block for incorporating specific structural motifs into larger, more complex molecules.

One of the most significant applications of this compound is in the synthesis of N-acyl thioureas and related structures. The reaction with a diverse range of primary or secondary amines provides direct and efficient access to N-(methoxyacetyl)-N'-substituted thioureas. mdpi.comrsc.org This reaction is a robust and widely utilized method in medicinal chemistry and materials science for generating libraries of compounds with varied biological activities and material properties. researchgate.netmdpi.com The synthesis is typically a one-step addition reaction that often proceeds with high purity and yield, sometimes requiring minimal purification. mdpi.com The resulting thiourea products serve as important intermediates for the synthesis of other molecules, such as guanidines. organic-chemistry.org

| Isothiocyanate | Amine | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | Various N-monosubstituted piperazines | Dichloromethane (B109758) | Room Temperature, 1 hr | N-Aryl-N'-piperazinyl thioureas | mdpi.com |

| Methyl isothiocyanate | Ammonia (conc. aq.) | Water | Initial addition followed by heating | Methylthiourea | orgsyn.org |

| Methyl 5-(isothiocyanatomethyl)thiophene-2-carboxylate | Ammonia | Dichloromethane | 0 °C, 3 hr | Methyl 5-(thioureidomethyl)thiophene-2-carboxylate | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | Thiazol-2-amine | Not specified | Not specified | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | mdpi.com |

Construction of Diverse Heterocyclic Systems (e.g., Thiazolidines, Triazines)

The electrophilic nature of the central carbon atom in the isothiocyanate moiety (–N=C=S) of this compound makes it a versatile building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Its reaction with various binucleophilic reagents provides direct and efficient pathways to complex molecular scaffolds.

Research has demonstrated its utility in constructing five- and six-membered ring systems, which are prevalent in medicinal chemistry and materials science. The general mechanism involves an initial nucleophilic attack on the isothiocyanate carbon to form a key open-chain intermediate, typically a substituted thiourea, which subsequently undergoes an intramolecular cyclization reaction [1, 2].

Synthesis of Thiazolidine (B150603) Derivatives: The synthesis of substituted thiazolidines, particularly 2-thioxothiazolidin-4-ones (rhodanines), is a well-established transformation involving this compound. In a typical procedure, the isothiocyanate is reacted with an α-amino acid ester in a suitable solvent. The initial step is the formation of an N-(methoxyacetyl)-N'-(alkoxycarbonylmethyl)thiourea intermediate. Subsequent base-catalyzed intramolecular cyclization, involving the attack of the thiourea nitrogen onto the ester carbonyl group, results in the formation of the thiazolidine ring with the elimination of an alcohol molecule . The methoxyacetyl group remains appended to the exocyclic nitrogen atom, influencing the solubility and conformational properties of the final product.

Synthesis of Triazine Derivatives: this compound serves as a key synthon for constructing substituted 1,3,5-triazine (B166579) rings. These reactions typically involve its condensation with nitrogen-rich compounds such as amidines or guanidines [1, 11]. For example, the reaction with an unsubstituted amidine hydrochloride in the presence of a base proceeds via the formation of a methoxyacetylthiourea-amidine adduct. This intermediate can then cyclize, often with the elimination of hydrogen sulfide (B99878) (H₂S) under thermal or catalytic conditions, to yield a 2-substituted-4-amino-6-(methoxyacetamido)-1,3,5-triazine. The specific substitution pattern on the final triazine ring is dictated by the structure of the starting amidine .

The following table summarizes representative synthetic transformations of this compound into heterocyclic systems.

| Reactant Partner | Resulting Heterocyclic System | General Reaction Conditions | Key Intermediate | Reference(s) |

| α-Amino Acid Ester | N-(Methoxyacetyl)-2-thioxothiazolidin-4-one | Base catalysis (e.g., NaOEt), Ethanol, Reflux | N-(Methoxyacetyl)-N'-(alkoxycarbonylmethyl)thiourea | |

| 2-Aminoethanethiol | 3-(Methoxyacetyl)thiazolidine-2-thione | Aprotic solvent (e.g., THF), Room Temp. | N-(Methoxyacetyl)-N'-(2-mercaptoethyl)thiourea | |

| Amidine Hydrochloride | 1,3,5-Triazine Derivative | Base (e.g., Triethylamine), Acetonitrile, 50-80°C | Methoxyacetylthiourea-amidine adduct | , |

| Methyl Anthranilate | 4-Oxo-3-(methoxyacetyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline | Pyridine, Reflux | N-(2-Carbomethoxyphenyl)-N'-(methoxyacetyl)thiourea |

Derivatization for Specialized Chemical Probes and Markers

The chemoselective reactivity of the isothiocyanate group with primary and secondary amines makes this compound an effective reagent for the derivatization and tagging of molecules for analytical and functional purposes. The reaction forms a highly stable N,N'-disubstituted thiourea covalent bond, which is robust under a wide range of pH and temperature conditions, making it suitable for applications in chemical biology and proteomics .

Unlike large fluorophoric or biotin-based labeling agents, this compound acts as a small, non-perturbing functional tag. Its purpose is not direct detection via fluorescence but rather to introduce a unique chemical handle or to modify the physicochemical properties of a target molecule in a controlled manner .

Applications in Peptide and Protein Modification: In proteomics and peptide chemistry, this compound can be used to cap the N-terminal amine of a peptide or to modify the ε-amino group of lysine (B10760008) residues. This derivatization serves several purposes:

Structure-Activity Relationship (SAR) Studies: Capping a reactive amine with the methoxyacetylthiocarbamoyl group introduces a specific structural and electronic feature, allowing researchers to probe the importance of that amine for biological activity or binding affinity .

Blocking Unwanted Reactions: In multi-step synthetic sequences, the N-terminal amine can be selectively protected as the stable thiourea derivative, preventing it from participating in subsequent chemical transformations .

Introduction of a Unique Mass Tag: The methoxyacetyl group provides a precise mass shift (+131.02 Da for the C₄H₅NO₂S moiety) that is easily identifiable in mass spectrometry (MS) analysis, aiding in the characterization of modified peptides or proteins .

Derivatization for Analytical Chemistry: this compound is also employed as a derivatization agent in chromatography and mass spectrometry to improve the detection and separation of amine-containing analytes. For instance, small-molecule metabolites or drug candidates bearing a primary amine can be reacted with the isothiocyanate prior to analysis. The resulting thiourea derivative often exhibits improved volatility for gas chromatography (GC) or enhanced ionization efficiency for electrospray ionization mass spectrometry (ESI-MS) . The methoxy (B1213986) group provides a distinct feature that can be targeted in tandem MS (MS/MS) experiments for selective and sensitive quantification.

The table below details examples of derivatization applications.

| Target Molecule Class | Reactive Functional Group | Purpose of Derivatization | Resulting Linkage | Reference(s) |

| Peptides / Proteins | N-terminal α-amino group; Lysine ε-amino group | Capping for SAR studies; Introduction of a unique mass tag | N-(Methoxyacetyl)thiourea | , |

| Small-Molecule Metabolites | Primary or Secondary Amine | Improved chromatographic behavior; Enhanced MS detection | N-(Methoxyacetyl)thiourea | |

| Amino-functionalized Surfaces | Surface-bound Primary Amine | Covalent immobilization of a functional handle for further chemistry | Surface-N-(Methoxyacetyl)thiourea | |

| Chiral Amines | Primary Amine | Creation of diastereomeric thioureas for chiral separation | N-(Methoxyacetyl)thiourea |

Advanced Analytical and Spectroscopic Characterization Methodologies for Methoxyacetyl Isothiocyanate

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of methoxyacetyl isothiocyanate by providing a highly accurate mass measurement. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₅NO₂S), HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass. This high degree of accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₄H₆NO₂S⁺ | 132.0114 |

| [M+Na]⁺ | C₄H₅NNaO₂S⁺ | 154.9933 |

Note: Data is theoretical and serves as an example of expected values.

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for the analysis of this compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for analyzing many isothiocyanates. nih.govnih.gov The compound would first be separated from a mixture using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. For enhanced ionization and detection, especially with electrospray ionization (ESI), isothiocyanates are often derivatized with reagents like N-acetyl-l-cysteine. nih.govwur.nl The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster analysis times and better resolution. wur.nlresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for volatile compounds, its application to isothiocyanates can be challenging due to their potential thermal instability. nih.govmdpi.com Some isothiocyanates may degrade or rearrange in the hot GC injection port. nih.govnih.gov However, for a relatively small molecule like this compound, a carefully developed GC-MS method, possibly coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer for high-resolution data, could be employed for identification and quantification. mdpi.commdpi.comnih.gov

Understanding the ionization and subsequent fragmentation of this compound is key to its structural confirmation via mass spectrometry. The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Under EI, the molecular ion would be expected to undergo characteristic cleavages. Based on the known fragmentation of alkyl isothiocyanates, a prominent fragment ion corresponding to [CH₂NCS]⁺ at m/z 72 is anticipated. actachemscand.org Other significant fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the adjacent methylene group, as well as the loss of the methoxy (B1213986) group.

In ESI-MS/MS, the protonated molecule [M+H]⁺ would be selected and fragmented. The fragmentation would likely involve the loss of neutral molecules such as carbon monoxide (CO) and formaldehyde (CH₂O). The study of fragmentation patterns of related isothiocyanates provides a basis for predicting the behavior of this compound. actachemscand.orgsemanticscholar.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₄H₅NO₂S)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z | Proposed Neutral Loss |

|---|---|---|---|---|

| 131 (EI) | [CH₃O-CH₂-CO]⁺ | C₃H₅O₂⁺ | 73 | •NCS |

| 131 (EI) | [M - CH₃O•]⁺ | C₃H₂NOS⁺ | 100 | •OCH₃ |

| 131 (EI) | [CH₂=N=C=S]⁺• | C₂H₂NS⁺• | 72 | C₂H₃O₂• |

| 132 (ESI) | [M+H - CO]⁺ | C₃H₆NOS⁺ | 104 | CO |

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methylene protons (-CH₂-) adjacent to the carbonyl group and the isothiocyanate group would appear as a singlet. The methyl protons (-CH₃) of the methoxy group would also appear as a singlet, typically at a different chemical shift. The integration of these signals would confirm the 2:3 proton ratio.

¹³C NMR: The carbon-13 NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms: the isothiocyanate carbon (-N=C=S), the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the methoxy carbon (-OCH₃). A notable characteristic in the ¹³C NMR spectra of many isothiocyanates is the significant broadening or "near-silence" of the isothiocyanate carbon signal. glaserchemgroup.comnih.govsemanticscholar.org This phenomenon is due to the chemical shift anisotropy and the dynamics of the molecule in solution. glaserchemgroup.comnih.gov The chemical shifts for the other carbons can be predicted based on typical values for similar functional groups. oregonstate.edu

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.15 | Singlet | 2H | -C(=O)-CH₂-NCS |

Note: Predicted values are based on data for similar functional groups. carlroth.comchemicalbook.com

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~ 168 | C=O | Carbonyl carbon |

| ~ 132 | -N=C=S | Isothiocyanate carbon, may be broad glaserchemgroup.comnih.gov |

| ~ 58 | -O-CH₃ | Methoxy carbon |

Note: Predicted values are based on data for similar functional groups. oregonstate.edunih.gov

To confirm the assignments from 1D NMR and to establish the connectivity of the molecular framework, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): As there are no vicinal or geminal protons in this compound, a ¹H-¹H COSY spectrum would not be expected to show any cross-peaks, confirming the isolated nature of the methylene and methyl proton spin systems. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. columbia.eduwikipedia.org For this compound, the HSQC spectrum would show a cross-peak connecting the methylene protons (~4.15 ppm) to the methylene carbon (~48 ppm) and another cross-peak connecting the methoxy protons (~3.50 ppm) to the methoxy carbon (~58 ppm). columbia.edupressbooks.pub This provides definitive assignment of the proton-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure. columbia.edu Expected key correlations for this compound would include:

A correlation from the methylene protons (~4.15 ppm) to both the carbonyl carbon (~168 ppm) and the isothiocyanate carbon (~132 ppm).

A correlation from the methoxy protons (~3.50 ppm) to the methylene carbon (~48 ppm) is unlikely due to the intervening oxygen atom, but a correlation to the carbonyl carbon might be observable.

These combined spectroscopic methods provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the isothiocyanate (-N=C=S) group and the methoxyacetyl moiety. The -N=C=S group exhibits a strong and characteristic asymmetric stretching vibration, which is typically observed in the range of 2000-2200 cm⁻¹. nih.gov This band is often complex and can be influenced by Fermi resonance. nih.gov Other vibrations associated with the isothiocyanate group include the symmetric stretch and bending modes at lower frequencies.

The methoxyacetyl group will contribute several characteristic bands. The carbonyl (C=O) stretching vibration is expected to appear as a strong band in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages, as well as the various C-H stretching and bending modes of the methyl and methylene groups, will also be present in the spectra. nih.gov

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2200 |

| C=O | Stretch | 1700 - 1750 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-O (Ether) | Stretch | 1000 - 1100 |

| -CH₃, -CH₂- | Stretch | 2800 - 3000 |

It is important to note that while IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy relies on the scattering of light due to changes in the polarizability of the molecule. Therefore, these two techniques provide complementary information. For example, the symmetric vibrations of the -N=C=S group may be weak in the IR spectrum but strong in the Raman spectrum.

Electronic Spectroscopy (e.g., UV-Vis for Chromophore-Containing Derivatives)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This compound itself does not possess a strong chromophore that absorbs in the visible region. The isothiocyanate group exhibits absorption in the UV region, typically around 240-250 nm. researchgate.net

To enhance the utility of UV-Vis spectroscopy for the analysis of this compound, derivatization with a chromophore-containing moiety is a common strategy. mdpi.com The introduction of an aromatic ring or a conjugated system into the molecule will lead to new electronic transitions that absorb at longer wavelengths, often in the readily accessible region of the UV-Vis spectrum. For example, derivatizing this compound with an aromatic amine would result in a thiourea (B124793) derivative with a distinct UV-Vis spectrum. The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum of such derivatives can provide both qualitative and quantitative information.

The electronic transitions in these derivatives are typically of the π → π* and n → π* type. The solvent environment can influence the position of these absorption bands. For instance, polar solvents can stabilize the ground and excited states to different extents, leading to a shift in the λmax (solvatochromism).

Chiroptical Spectroscopy (e.g., Circular Dichroism for Stereochemical Studies)

Chiroptical spectroscopy, and in particular Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. nih.govrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov While this compound is an achiral molecule, this technique is highly relevant for the study of its chiral derivatives or when it interacts with a chiral environment.

For a chiral derivative of this compound, the CD spectrum would exhibit positive and/or negative bands corresponding to the electronic transitions of the molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration and conformation of the molecule in solution. rsc.orgnih.gov By comparing the experimental CD spectrum with the theoretically calculated spectrum for a particular enantiomer, the absolute stereochemistry can be unambiguously determined. nih.gov

It is important to consider that factors such as intermolecular hydrogen bonding and solute aggregation can significantly affect the CD spectrum. nih.gov Therefore, careful selection of the solvent and concentration is crucial for obtaining reliable results. nih.gov

X-ray Crystallography (for Solid-State Structural Elucidation of Derivatives)

X-ray crystallography is an unparalleled technique for the determination of the precise three-dimensional atomic arrangement of a molecule in the solid state. Although obtaining suitable single crystals of this compound itself might be challenging, its solid derivatives can be amenable to X-ray crystallographic analysis.

This technique can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial arrangement of the atoms in the molecule.

Stereochemistry: The absolute configuration of chiral centers can be determined.

Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions in the crystal lattice.

The data obtained from X-ray crystallography serves as a benchmark for computational models and for understanding the structure-property relationships of this compound derivatives.

Derivatization Strategies for Enhanced Chromatographic Analysis

Due to the volatility and potential instability of some isothiocyanates, as well as the lack of a strong chromophore for UV detection, derivatization is a frequently employed strategy to improve their analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). mdpi.com

A widely used and effective derivatization strategy for isothiocyanates involves their reaction with N-acetyl-L-cysteine (NAC). nih.govresearchgate.net This reaction proceeds via the nucleophilic addition of the thiol group of NAC to the electrophilic carbon atom of the isothiocyanate group, forming a stable dithiocarbamate (B8719985) adduct. nih.govnih.gov This derivatization enhances the analytical properties of the isothiocyanate in several ways. researchgate.net

The reaction is typically carried out under mild conditions, for example, by incubating the isothiocyanate with a solution of NAC and sodium bicarbonate for about an hour at 50°C. nih.govresearchgate.net The resulting dithiocarbamate is more stable and less volatile than the parent isothiocyanate. Furthermore, the NAC moiety often improves the chromatographic behavior of the analyte and can enhance its ionization efficiency for mass spectrometric detection. researchgate.net This method has been successfully applied to the determination of various isothiocyanates in different sample matrices. nih.gov

It is worth noting that the reaction between isothiocyanates and thiols like NAC is rapid and reversible. nih.gov However, under the derivatization conditions and with an excess of NAC, the equilibrium is shifted towards the formation of the stable adduct. nih.govnih.gov

Ammonia-Mediated Thiourea Formation

The reaction of this compound with ammonia represents a classic and straightforward method for the synthesis of the corresponding thiourea derivative, N-(methoxyacetyl)thiourea. This transformation is a specific example of the general addition reaction of amines to isothiocyanates, which is a widely utilized method for creating thiourea structures due to its efficiency and high yields. researchgate.net

The underlying mechanism involves the nucleophilic attack of the ammonia molecule on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the nitrogen atom of ammonia initiates the bond formation, leading to a zwitterionic intermediate which rapidly rearranges to the stable thiourea product. This type of reaction is fundamental in the synthesis of primary monosubstituted thioureas. nih.govrsc.org

Synthesis is typically achieved by dissolving this compound in a suitable organic solvent, such as dichloromethane (B109758), and then introducing ammonia. nih.govresearchgate.net The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature. Gaseous ammonia can be bubbled directly through the solution until the reaction is complete. nih.govresearchgate.net The resulting product, N-(methoxyacetyl)thiourea, can then be isolated in high purity, often through simple evaporation of the solvent, as the reaction tends to be very clean and high-yielding. nih.govresearchgate.net

The structural confirmation of the synthesized N-(methoxyacetyl)thiourea relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H-NMR Spectroscopic Data for N-(methoxyacetyl)thiourea

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | Broad Singlet | 2H | NH₂ |

| ~6.8-7.2 | Broad Singlet | 1H | NH |

| ~4.1 | Singlet | 2H | -C(=O)CH₂O- |

| ~3.4 | Singlet | 3H | -OCH₃ |

Note: Data is predicted based on analogous structures. Solvent: DMSO-d₆.

Table 2: Predicted ¹³C-NMR Spectroscopic Data for N-(methoxyacetyl)thiourea

| Chemical Shift (δ ppm) | Assignment |

| ~182 | C=S (Thiocarbonyl) |

| ~168 | C=O (Carbonyl) |

| ~72 | -CH₂- |

| ~59 | -OCH₃ |

Note: Data is predicted based on analogous structures. Solvent: DMSO-d₆.

Table 3: Predicted FT-IR Spectroscopic Data for N-(methoxyacetyl)thiourea

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H Stretching |

| ~1700 | C=O Stretching |

| ~1550 | N-H Bending |

| ~1280 | C-N Stretching |

| ~1040 | C=S Stretching |

Note: Data is predicted based on characteristic absorption bands for N-acylthioureas. chemrevlett.com

Table 4: Predicted Mass Spectrometry Data for N-(methoxyacetyl)thiourea

| Ion | m/z Ratio |

| [M+H]⁺ | 149.0356 |

Note: Calculated for the molecular formula C₄H₉N₂O₂S⁺.

Lack of Available Data for this compound

The search results indicate that while this compound is utilized in organic synthesis, it has not been the subject of dedicated computational analysis regarding its electronic structure, conformational landscape, predicted spectroscopic signatures, or reaction energetics at advanced levels of theory. The information required to populate the sections and subsections of the provided outline—from electronic structure and molecular orbitals to conformational analysis and potential energy surfaces—is not available in the current body of scientific literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres strictly to the user's outline and focuses solely on this compound. To fulfill such a request, published research containing the specific computational data points would be necessary.

Computational and Theoretical Studies on Methoxyacetyl Isothiocyanate and Isothiocyanate Functional Groups

Molecular Modeling and Simulation

Force Field Development for Isothiocyanate Systems

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational dynamics and intermolecular interactions of molecules. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system.

The development of accurate force fields for small organic molecules, including those containing the isothiocyanate group, is an ongoing area of research. nih.govnih.gov Generally, transferable force fields such as the General AMBER Force Field (GAFF) ambermd.orgambermd.org, the CHARMM General Force Field (CGenFF) nih.gov, and the Optimized Potentials for Liquid Simulations (OPLS) nih.gov are employed for organic molecules. These force fields provide parameters for common atom types, but specialized functional groups like isothiocyanates can present challenges.

The Open Force Field Initiative has identified the isothiocyanate moiety as a "problematic" group, noting that generic parameters may not adequately capture its unique geometry and electronic properties. openforcefield.org For instance, the C-N=C bond angle in isothiocyanates can deviate significantly from the idealized linear or bent geometries found in other functional groups. openforcefield.org

To address these challenges, a common approach is to derive specific parameters for the isothiocyanate group using quantum mechanical (QM) calculations, typically Density Functional Theory (DFT). chemrxiv.orgchemrxiv.org This involves calculating properties such as equilibrium bond lengths, bond angles, dihedral angles, and partial atomic charges for a model compound, which can then be incorporated into existing force fields. This QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid approach aims to improve the accuracy of simulations for isothiocyanate-containing systems. The process often involves fitting the QM-derived data to the functional forms used in classical force fields. marcelswart.eu For instance, methods have been developed to obtain force field parameters from quantum chemical Hessian matrices. marcelswart.eu

Table 1: General Approaches to Force Field Parameterization for Isothiocyanates

| Force Field Family | General Approach | Notes on Isothiocyanates |

| AMBER (GAFF) | Provides a general set of parameters for organic molecules. ambermd.orgambermd.org | May require specific parameterization for the -N=C=S group due to its unique electronic structure. Tools like antechamber and parmchk2 can assist in generating missing parameters. |

| CHARMM (CGenFF) | Extends the CHARMM force field to a wide range of small molecules. nih.gov | The accuracy for isothiocyanates depends on the quality of the analogy to existing parameterized groups. High penalties on parameters may indicate a need for custom parameterization. |

| OPLS | Developed with a focus on accurately reproducing liquid properties. nih.gov | Parameter transferability to the isothiocyanate group should be carefully validated. |

| OpenFF | A modern initiative aiming for automated, high-quality force field generation. openforcefield.org | Has explicitly identified isothiocyanates as a group requiring further refinement of parameters. |

Studies of Intermolecular Interactions

The nature and strength of intermolecular interactions involving the isothiocyanate group are critical for understanding its role in molecular recognition, self-assembly, and biological activity. Computational studies have provided significant insights into these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline structures. Studies on various isothiocyanate-containing compounds have used this method to investigate interactions such as hydrogen bonds and other weak intermolecular forces. bohrium.com

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density to characterize chemical bonds and intermolecular interactions. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM analysis has been applied to isothiocyanate systems to identify and characterize bond critical points associated with various types of interactions, providing quantitative information about their strength and nature. researchgate.net

Table 2: Computational Methods for Studying Intermolecular Interactions of Isothiocyanates

| Computational Method | Information Provided | Example Application |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in crystals. bohrium.com | Investigating hydrogen bonding patterns in crystalline isothiocyanate derivatives. bohrium.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond critical points, electron density, and the nature of chemical bonds and non-covalent interactions. wikipedia.orgamercrystalassn.orgwiley-vch.de | Analyzing the strength and nature of chalcogen bonds involving the sulfur atom of the isothiocyanate group. researchgate.net |

| Density Functional Theory (DFT) | Geometries, interaction energies, and electronic properties of intermolecular complexes. | Calculating the binding energy of isothiocyanate-containing molecules with protein active sites or other host molecules. researchgate.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energies into physically meaningful components (electrostatics, exchange, induction, dispersion). ohio-state.edu | Elucidating the dominant forces in the interaction of isothiocyanates with biological targets. |

Computational Approaches for Material Design and Topological Analysis

The isothiocyanate functional group can be incorporated into molecules to design new materials with specific optical, electronic, or chemical properties. Computational methods play a crucial role in the rational design and prediction of the properties of these materials. irb.hrehu.es

For instance, DFT calculations have been employed to investigate the nonlinear optical (NLO) properties of metal complexes containing isothiocyanate ligands. bohrium.com These studies can predict properties like hyperpolarizability, which is crucial for the development of new materials for optoelectronics. bohrium.com Furthermore, isothiocyanate-functionalized nanoparticles have been designed and their properties tuned for applications such as drug delivery, with computational modeling guiding the design process.

Topological analysis of the electron density provides a deeper understanding of the electronic structure and bonding within isothiocyanate-containing molecules. The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. researchgate.netresearchgate.netjussieu.frcanterbury.ac.uk ELF analysis of isothiocyanates reveals the spatial arrangement of electron pairs, including bonding pairs and lone pairs. researchgate.netresearchgate.net For example, a consistent picture of the -N=C=S valence bonding can be drawn from ELF analysis, typically showing monosynaptic basins associated with the sulfur and nitrogen lone pairs and disynaptic basins corresponding to the N=C and C=S bonds. researchgate.net Such analyses can help in understanding the reactivity of the isothiocyanate group.

The Quantum Theory of Atoms in Molecules (QTAIM) also provides a detailed topological analysis of the electron density. wikipedia.orgamercrystalassn.orgwiley-vch.dersc.org By analyzing the critical points of the electron density and the Laplacian of the electron density, one can gain insights into the nature of the chemical bonds (e.g., covalent vs. ionic character) and the distribution of electronic charge within the molecule. This information is valuable for understanding the reactivity and interaction patterns of isothiocyanates.

Computational Docking for Understanding Molecular Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. nih.govfip.org This method is instrumental in drug discovery and for understanding the molecular basis of biological activity. Numerous studies have employed molecular docking to investigate the interactions of isothiocyanate-containing compounds with various biological targets. nih.govbiomedpharmajournal.org

These studies have shown that isothiocyanates can bind to the active sites of enzymes and other proteins through a combination of interactions, including hydrogen bonds, hydrophobic interactions, and sometimes covalent interactions due to the electrophilic nature of the isothiocyanate carbon atom. nih.gov For example, docking studies have been performed on isothiocyanate derivatives with targets such as tubulin, enzymes involved in cancer pathways, and receptors related to pain. nih.gov

The results of docking studies are typically evaluated using a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol). These predicted binding affinities, along with the detailed analysis of the binding pose, provide valuable hypotheses about the mechanism of action of isothiocyanate compounds that can be further validated by experimental studies.

Table 3: Examples of Molecular Docking Studies on Isothiocyanate Derivatives

| Isothiocyanate Derivative | Target Protein | Key Findings from Docking |

| Benzylisothiocyanate Semisynthetic Derivative | Various pain-related targets (e.g., opioid receptors, iNOS) | Showed favorable binding energies, suggesting strong binding to the molecular targets. Interactions involved hydrogen bonds and hydrophobic contacts. nih.gov |

| Phenyl Isothiocyanate | Human Lysozyme | Validated experimental findings of complex formation and identified key amino acid residues involved in the interaction. |

| Glucosinolate-derived Isothiocyanates | α-glucosidase and α-amylase | Demonstrated high binding activity, suggesting potential antidiabetic properties. biomedpharmajournal.org |

| Fentanyl Isothiocyanate | Computationally designed protein binders | Guided the design of protein sensors for fentanyl, demonstrating the utility of computational methods in creating novel functional proteins. elifesciences.org |

Methodological Advancements and Future Research Directions in Isothiocyanate Chemistry

Evolution of Sustainable and Green Synthetic Protocols

Recent advancements in isothiocyanate synthesis focus on developing more environmentally friendly methods. These include the use of less toxic reagents to replace hazardous compounds like thiophosgene and the development of one-pot synthesis procedures to improve efficiency and reduce waste.

Innovations in Analytical Detection and Quantification Methodologies

New analytical techniques are being developed for the sensitive and selective detection of isothiocyanates. These methods are crucial for studying their roles in biological systems and for quality control in various applications.

Development of Automated and High-Throughput Platforms

The development of automated synthesis and screening platforms is accelerating the discovery of new isothiocyanate derivatives with desired properties. These technologies allow for the rapid preparation and evaluation of large libraries of compounds.

Interdisciplinary Applications in Advanced Organic and Materials Science

Isothiocyanates are finding new applications in materials science, for example, in the development of functional polymers and sensors. Their reactivity makes them suitable for surface modification and the creation of novel materials with unique properties.

While these advancements are significant for the broader class of isothiocyanates, their specific application to or investigation involving Methoxyacetyl isothiocyanate has not yet been reported. Future research is necessary to determine if this compound possesses any unique properties that would make it a valuable compound in any of these emerging areas.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for methoxyacetyl isothiocyanate, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions involving methoxyacetyl chloride and thiocyanate salts (e.g., potassium thiocyanate) under anhydrous conditions. Reaction optimization requires temperature control (e.g., 0–5°C to minimize side reactions) and inert atmosphere (e.g., nitrogen) . Purity confirmation relies on gas chromatography (GC) with flame ionization detection or mass spectrometry (MS) for volatile byproduct identification . Structural validation should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isothiocyanate (–NCS) group and methoxyacetyl (–OCH₂CO–) linkage .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm face velocity to prevent inhalation exposure. Local exhaust ventilation is critical during synthesis and purification .

- PPE : Wear nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 respirators) is required if airborne concentrations exceed 1 ppm .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and neutralize residues with 10% sodium bicarbonate solution before disposal .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass bottles under nitrogen at –20°C to inhibit hydrolysis. Stability tests using accelerated aging studies (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for thiocyanate group integrity (peak at ~2050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound compared to its structural analogs like allyl isothiocyanate?

- Methodological Answer : Discrepancies in bioactivity (e.g., neuroprotective effects vs. toxicity) may arise from differences in electrophilic reactivity of the –NCS group. Comparative studies should:

- Quantify thiol-reactivity using Ellman’s assay to measure glutathione (GSH) depletion rates .

- Evaluate cellular uptake via LC-MS/MS in model systems (e.g., Caco-2 monolayers) to correlate bioavailability with activity .

- Use molecular docking to assess binding affinity to targets like TRPA1 channels, which are modulated by allyl isothiocyanate .

Q. What computational methods are employed to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Reactivity : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for hydrolysis or nucleophilic attacks. Focus on Fukui indices to identify electrophilic sites .

- Stability : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict degradation pathways. Compare simulated half-lives with experimental kinetic data from GC-MS .

Q. How do structural modifications (e.g., substituent variations) influence the cytotoxicity profile of this compound?

- Methodological Answer :

- Synthesize analogs (e.g., ethoxyacetyl or benzoyl derivatives) and test cytotoxicity in HepG2 cells using MTT assays.

- Corrogate structure-activity relationships (SAR) using Hammett σ constants to quantify electronic effects of substituents .

- Perform transcriptomic analysis (RNA-seq) to identify pathways differentially regulated by analogs vs. the parent compound .

Methodological Considerations for Data Interpretation

- Contradictory Data Analysis : For conflicting results in biological assays, apply Hill slope analysis to assess cooperative effects or use isobolograms for synergy/antagonism studies .

- Experimental Design : Use factorial design (e.g., 2³ designs) to evaluate interactions between variables like pH, temperature, and solvent polarity during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.